![molecular formula C18H29N3O4 B5632685 2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)
2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Diazaspiro undecanes are a class of compounds with notable significance in medicinal chemistry and organic synthesis. They are characterized by their unique spirocyclic structure, incorporating nitrogen atoms within the framework. This structural motif is found in various bioactive molecules and pharmaceutical agents, contributing to diverse pharmacological properties.
Synthesis Analysis
The synthesis of diazaspiro undecanes, including compounds similar to "2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one," often involves multistep synthetic routes. Techniques such as Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization are employed to construct the spirocyclic core. For instance, a method for synthesizing diazaspiro[5.5]undecane derivatives involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without a catalyst (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro undecanes is characterized by NMR, mass spectrometry, and often X-ray crystallography. The spirocyclic nature of these compounds contributes to their conformational properties, with many displaying a chair conformation in their cyclohexanone units. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Diazaspiro undecanes undergo various chemical reactions, including electrophilic substitutions, Michael additions, and reactions with electrophiles like alkyl halides and acid chlorides. These reactions are useful for functionalizing the compound or introducing new substituents to modulate its physical and chemical properties (Cordes et al., 2013).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-[2-(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-25-11-10-21-14-18(7-5-16(21)23)6-3-9-20(13-18)17(24)12-19-8-2-4-15(19)22/h2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVDELMYYOVOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)CN3CCCC3=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
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